Cas no 172430-77-2 (Benz[f]azulene-2,6,8,9,10(3H)-pentol,2,4,4a,5,6,7,8,8a,9,10-decahydro-3a-(1-hydroxy-1-methylethyl)-1,8a-dimethyl-5-methylene-,8,9,10-triacetate, (2S,3aS,4aR,6S,8S,8aS,9R,10R)-)

Benz[f]azulene-2,6,8,9,10(3H)-pentol,2,4,4a,5,6,7,8,8a,9,10-decahydro-3a-(1-hydroxy-1-methylethyl)-1,8a-dimethyl-5-methylene-,8,9,10-triacetate, (2S,3aS,4aR,6S,8S,8aS,9R,10R)- structure
172430-77-2 structure
Produktname:Benz[f]azulene-2,6,8,9,10(3H)-pentol,2,4,4a,5,6,7,8,8a,9,10-decahydro-3a-(1-hydroxy-1-methylethyl)-1,8a-dimethyl-5-methylene-,8,9,10-triacetate, (2S,3aS,4aR,6S,8S,8aS,9R,10R)-
CAS-Nr.:172430-77-2
MF:C26H38O9
MW:494.57452917099
CID:177619

Benz[f]azulene-2,6,8,9,10(3H)-pentol,2,4,4a,5,6,7,8,8a,9,10-decahydro-3a-(1-hydroxy-1-methylethyl)-1,8a-dimethyl-5-methylene-,8,9,10-triacetate, (2S,3aS,4aR,6S,8S,8aS,9R,10R)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Benz[f]azulene-2,6,8,9,10(3H)-pentol,2,4,4a,5,6,7,8,8a,9,10-decahydro-3a-(1-hydroxy-1-methylethyl)-1,8a-dimethyl-5-methylene-,8,9,10-triacetate, (2S,3aS,4aR,6S,8S,8aS,9R,10R)-
    • Benz[f]azulene-2,6,8,9,10(3H)-pentol,2,4,4a,5,6,7,8,8a,9,10-decahydro-3a-(1-hydroxy-1-methylethyl)-1,8a-dimethyl-5-methylene-
    • Benz[f]azulene-2,6,8,9,10-pentol, 2,3,3a,4,4a,5,6,7,8,8a,9,10-dodecahydro-3a-(1-hydroxy-1-methylethyl)-1,8a-dimethyl-5-methylene-,8,9,10-triacetate, [2S-(2a,3ab,4aa,6a,8b,8ab,9a,10b)]-
    • Benz[f]azulene-2,6,8,9,10-pentol,2,3,3a,4,4a,5,6,7,8,8a,9,10-dodecahydro-3a-(1-hydroxy-1-methylethyl)-1,8a-dimethyl-5-methylene-,8,9,10-triacetate, (2S,3aS,4aR,6S,8S,8aS,9R,10R)- (9CI)
    • Taxawallin H
    • Benz[f]azulene-2,6,8,9,10(3H)-pentol, 2,4,4a,5,6,7,8,8a,9,10-decahydro-3a-(1-hydroxy-1-methylethyl)-1,8a-dimethyl-5-methylene-, 8,9,10-triacetate, (2S,3aS,4aR,6S,8S,8aS,9R,10R)-
    • (-)-Taxawallin H
    • Inchi: 1S/C26H38O9/c1-12-17-10-26(24(6,7)32)11-19(31)13(2)21(26)22(34-15(4)28)23(35-16(5)29)25(17,8)20(9-18(12)30)33-14(3)27/h17-20,22-23,30-32H,1,9-11H2,2-8H3/t17-,18+,19+,20+,22-,23+,25+,26+/m1/s1
    • InChI-Schlüssel: JLYQVKDADSUXCH-IKUFABFJSA-N
    • Lächelt: C1(C)=C2[C@](C(O)(C)C)(C[C@]3([H])C(=C)[C@@H](O)C[C@H](OC(=O)C)[C@@]3(C)[C@@H](OC(=O)C)[C@@H]2OC(=O)C)C[C@@H]1O

Berechnete Eigenschaften

  • Anzahl der Spender von Wasserstoffbindungen: 3
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 9
  • Schwere Atomanzahl: 35
  • XLogP3: 0.453

Benz[f]azulene-2,6,8,9,10(3H)-pentol,2,4,4a,5,6,7,8,8a,9,10-decahydro-3a-(1-hydroxy-1-methylethyl)-1,8a-dimethyl-5-methylene-,8,9,10-triacetate, (2S,3aS,4aR,6S,8S,8aS,9R,10R)- Verwandte Literatur

Empfohlene Lieferanten
Xiamen PinR Bio-tech Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Xiamen PinR Bio-tech Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Suzhou Senfeida Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Synrise Material Co. Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Synrise Material Co. Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Nantong Boya Environmental Protection Technology Co., Ltd